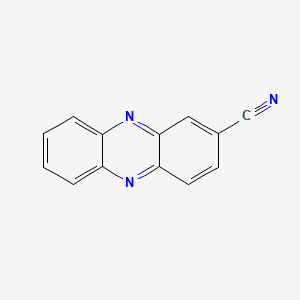

2-Phenazinecarbonitrile

Description

Significance of Phenazine (B1670421) Frameworks in Contemporary Chemical Science

The phenazine framework, a planar tricyclic system consisting of a pyrazine (B50134) ring with two annulated benzene (B151609) rings, is a privileged scaffold in chemical science. nih.govbohrium.com Over 100 natural phenazine compounds have been isolated, primarily from microorganisms like Pseudomonas and Streptomyces species, and more than 6,000 synthetic derivatives have been investigated. nih.govmdpi.com The significance of these frameworks stems from several key characteristics:

Redox and Fluorescent Properties: Phenazines are well-known redox-active molecules, capable of participating in electron transfer processes. nih.govnih.gov This property is central to their biological roles and their application in materials science, such as in the development of photocatalysts for hydrogen peroxide production. rsc.org Their ability to fluoresce has also attracted considerable attention for applications in biological imaging and sensing. nih.gov

Biological Activity: Phenazine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties. nih.govmdpi.comnih.gov For instance, phenazine-1-carboxylic acid (PCA) has been commercialized as a biopesticide, demonstrating the practical agricultural applications of these compounds. nih.govmdpi.com Their role as antibiotics is often linked to their ability to generate reactive oxygen species, which can be toxic to competing microbes. nih.govnih.gov

Structural Diversity: The phenazine core can be decorated with a wide variety of functional groups at different positions. nih.gov This structural diversity, arising from both natural biosynthetic pathways and chemical synthesis, allows for the fine-tuning of their chemical, physical, and biological properties. nih.govmdpi.com Modifications can include hydroxylation, methylation, halogenation, and glycosylation, each imparting unique characteristics to the molecule. nih.govmdpi.com

Role in Materials Science: The unique electronic properties of the phenazine scaffold make it a valuable component in the design of advanced materials. bohrium.comrsc.org Researchers are exploring their use in conjugated microporous polymers, energy storage devices, and molecular switches. rsc.orgresearchgate.net The integration of phenazine moieties into polymer frameworks can enhance photocatalytic efficiency by leveraging the reversible redox dynamics of the phenazine core. rsc.org

Scope of Advanced Research on 2-Phenazinecarbonitrile and its Structural Analogues

This compound is a specific derivative of the phenazine family, characterized by a nitrile group (–C≡N) at the 2-position of the phenazine core. nih.gov While research on this particular compound is not as extensive as for some naturally occurring phenazines like pyocyanin (B1662382) or PCA, it holds a distinct place in advanced chemical research due to the strong electron-withdrawing nature of the nitrile substituent.

Advanced research involving this compound focuses on its synthesis, physicochemical properties, and its potential as a building block for more complex molecules or functional materials. The nitrile group significantly influences the electronic properties of the phenazine ring, making it a subject of interest for applications in electronics and materials science. interesjournals.orgbritannica.com

Below are the computed chemical and physical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C13H7N3 |

| IUPAC Name | phenazine-2-carbonitrile |

| Molecular Weight | 205.21 g/mol |

| Monoisotopic Mass | 205.063997236 Da |

| CAS Number | 6479-93-2 |

| Canonical SMILES | C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C#N |

| InChIKey | IWDIQIINIKFOEB-UHFFFAOYSA-N |

| XLogP3 | 2.4 |

| Topological Polar Surface Area | 49.6 Ų |

| Formal Charge | 0 |

| Data sourced from PubChem CID 609490. nih.gov |

Research on structural analogues of this compound is broad, exploring how different substituents impact the molecule's function. For example, studies on halogenated phenazines have revealed potent antibacterial and biofilm-eradicating activities. nih.govmdpi.com Other analogues, such as those with carboxyl groups (e.g., phenazine-1,6-dicarboxylic acid) or hydroxyl groups (e.g., 2-hydroxyphenazine), have been investigated for their cytotoxicity against cancer cells and their roles in microbial metabolism, respectively. mdpi.comfrontiersin.orgnih.gov The study of these analogues provides critical information on structure-activity relationships, guiding the design of new phenazine derivatives with tailored properties. mdpi.com

Overarching Methodological Approaches in Phenazine-Related Chemical Research

The investigation of phenazines employs a combination of biosynthetic, synthetic, and analytical methodologies.

Biosynthesis and Genetic Engineering: The natural production of phenazines begins with chorismic acid, an intermediate in the shikimate pathway. mdpi.comfrontiersin.org A conserved set of genes, the phz operon (phzABCDEFG), encodes the enzymes that convert this precursor into core phenazine structures like PCA. nih.govfrontiersin.orgnih.gov Further enzymatic modifications by hydroxylases, methyltransferases, and other enzymes lead to the vast diversity of natural phenazines. frontiersin.org Researchers utilize genetic engineering techniques to manipulate these biosynthetic pathways, for instance, by knocking out specific genes to increase the yield of a desired phenazine derivative or to produce novel compounds. mdpi.comfrontiersin.org

Chemical Synthesis: Chemical synthesis provides access to phenazine derivatives that are not found in nature or are difficult to isolate. nih.gov Modern synthetic approaches include:

Multicomponent Reactions (MCRs): These methods allow for the efficient, one-pot synthesis of complex phenazine scaffolds from simple, readily available substrates, often under environmentally benign conditions. bohrium.com

Cross-Coupling Reactions: Buchwald-Hartwig N-arylation is a powerful tool used for forming the C-N bonds necessary to construct the phenazine core, enabling the synthesis of specifically substituted derivatives like dimethyl phenazine-2,8-dicarboxylate. researchgate.net

Reductive Cyclization: Classical methods, such as the reductive cyclization of nitrated diphenylamine (B1679370) derivatives, continue to be relevant in the synthesis of the phenazine ring system. researchgate.net

Structural and Spectroscopic Analysis: A suite of analytical techniques is essential for the characterization of newly synthesized or isolated phenazines. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and advanced techniques like HMBC) is crucial for elucidating the precise molecular structure and substitution pattern. researchgate.netnih.gov Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, are used to investigate the optical and electronic properties of these compounds. acs.orgbeilstein-journals.org

Classical and Contemporary Organic Synthesis Strategies

Oxidative Cyclization Pathways for Phenazine Nucleus Formation

Oxidative cyclization is a prominent strategy for constructing the phenazine nucleus. bohrium.com This approach often involves the formation of C–N bonds through an oxidative process, leading to the final tricyclic aromatic system.

A classic example involves the reaction of N-phenyl-2-nitroaniline in the presence of iron powder, which yields phenazine. guidechem.com In this process, the nitro group is first reduced to an amino group, which is then followed by an oxidative cyclization step. guidechem.com Another established method is the oxidation of 5,10-dihydrophenazine (B1199026), an intermediate which can be formed from the reaction of catechol with ortho-diaminobenzene. guidechem.com Oxygen is typically passed through the intermediate to achieve the final phenazine product. guidechem.com

More recently, electrochemical methods have been developed as an effective and environmentally conscious alternative. acs.org Anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines in a simple undivided cell can produce a variety of phenazine derivatives in moderate to good yields at room temperature. acs.org This method relies on dual C–H amination followed by aromatization. acs.org Additionally, cobalt-catalyzed oxidative annulation of anilines with o-phenylenediamines using air as the oxidant represents a green and efficient approach to synthesizing functionalized phenazines. thieme-connect.com

Table 1: Examples of Oxidative Cyclization Reactions for Phenazine Synthesis

| Reactants | Conditions/Catalyst | Product | Yield | Reference |

| o-phenylenediamines and N,N-dimethylaniline | Anodic oxidation, undivided cell, room temperature | Phenazine derivative | Moderate to good | acs.org |

| N-phenyl-2-nitroaniline | Iron powder | Phenazine | 46% | guidechem.com |

| Anilines and o-phenylenediamines | Cobalt nanoparticles on nitrogen-doped carbon (Co-Nx/NC-800), air, hexafluoropropanol (HFIP) | Amino phenazines | Up to 98% | thieme-connect.com |

Condensation Reactions in Phenazine Scaffold Construction

Condensation reactions are a foundational and widely used method for building the phenazine scaffold. These reactions typically involve the joining of two precursor molecules with the elimination of a small molecule, such as water.

A well-known historical method is the reaction of catechol with ortho-diaminobenzene in a sealed container at high temperatures (200 to 210°C) to form an intermediate 5,10-dihydrophenazine, which is subsequently oxidized to phenazine. guidechem.com Another general approach involves the condensation of 1,2-diaminobenzenes with compounds containing two adjacent carbonyl groups (2C-units). bohrium.com More complex phenazines, such as naphthophenazines, can be prepared by condensing ortho-diamines with ortho-quinones. wikipedia.org

Modern variations continue to utilize this strategy. For instance, the cyclocondensation of 3-aminophenazin-2-ol with reagents like acetic anhydride or cyanoacetamide can produce functionalized oxazolo[4,5-b]phenazine and 2-amino-1H-pyrrolo[2,3-b]phenazine-3-carbonitrile, respectively.

Table 2: Representative Condensation Reactions for Phenazine Synthesis

| Reactants | Conditions | Product | Yield | Reference |

| Catechol and ortho-diaminobenzene | Sealed container, 200-210°C, 35-40 hours | 5,10-dihydrophenazine | ~60% (crude) | guidechem.com |

| 3-Aminophenazin-2-ol and acetic anhydride | Cyclocondensation | 2-Methyloxazolo[4,5-b]phenazine | Not Specified | |

| 3-Aminophenazin-2-ol and aromatic aldehydes | Nitrobenzene or DMF | 2-Aryl-oxazolo[4,5-b]phenazine derivatives | Not Specified |

Palladium-Catalyzed N-Arylation and Domino Protocols for Phenazine Synthesis

Palladium-catalyzed C–N cross-coupling reactions, particularly the Buchwald-Hartwig N-arylation, have become powerful and versatile tools for phenazine synthesis. acs.orgnih.gov These methods allow for the construction of the phenazine core under milder conditions than many classical approaches and offer broad functional group tolerance. acs.orgresearchgate.net

One strategy involves the Pd(0)-catalyzed N-arylation of o-nitroanilines with nitro-substituted aryl bromides to form substituted diphenylamines. acs.org These diphenylamine intermediates can then be cyclized, including through an intramolecular Pd(0)-catalyzed N-arylation, to yield the phenazine product. acs.org

Domino protocols that combine inter- and intramolecular N-arylations in a single step have also been developed. researchgate.net For example, the reaction of 1,2-diaminoarenes with 1,2-dihalogenoarenes using a palladium catalyst can afford phenazines in good to excellent yields through a domino double N-arylation followed by in-situ oxidation. researchgate.net A notable application is the "ligation" of two aromatic rings through a double Buchwald-Hartwig cyclization of substituted bromoanilines to create functionalized phenazines. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Phenazine Derivatives

| Reactants | Catalyst/Ligand System | Method | Product | Yield | Reference |

| Substituted bromoanilines | Palladium catalyst | Double Buchwald-Hartwig cyclization | Functionalized phenazines | Up to 95% | nih.gov |

| o-Nitroanilines and nitro-substituted aryl bromides | Pd₂(dba)₃ / Ligand 17 | Intermolecular N-arylation followed by intramolecular cyclization | Substituted phenazines | 76% (for cyclization step) | acs.org |

| 1,2-Diaminoarenes and 1,2-dihaloarenes | Palladium catalyst | Domino double N-arylation | Phenazines | Good to excellent | researchgate.net |

Copper-Catalyzed Homocoupling Approaches to Phenazines

Copper-catalyzed reactions provide an alternative to palladium-based methods for phenazine synthesis. researchgate.net Specifically, the copper-catalyzed homocoupling of 2-halogenoanilines has been reported as a direct route to symmetrically substituted phenazines. researchgate.netresearchgate.net This method is advantageous due to the lower cost and toxicity of copper compared to precious metals like palladium. rsc.org

The reaction typically involves the coupling of two molecules of a 2-iodoaniline or 2-bromoaniline in the presence of a copper catalyst. researchgate.net These reactions can be performed in water, offering a more environmentally benign solvent system, and can produce phenazines in moderate to excellent yields. researchgate.net While this approach is effective for symmetrical phenazines, it is inherently limited for the synthesis of unsymmetrically substituted derivatives. researchgate.netresearchgate.net The development of copper oxide nanoparticle-mediated C-C homocoupling reactions also highlights the versatility of copper catalysis in related synthetic transformations. rsc.org

Nitro-Group Ring Closure Methods for Phenazinecarbonitriles

The nitro group is a versatile functional group in organic synthesis that can serve as a precursor for ring closure to form heterocyclic systems like phenazines. nih.govwikipedia.org These methods often involve the reduction of the nitro group to an amine or a related intermediate, which then participates in an intramolecular cyclization. guidechem.com

A classical approach is the reaction of N-phenyl-2-nitroaniline with a reducing agent like iron powder, which first reduces the nitro group to an amino group, followed by an oxidative cyclization to form the phenazine ring. guidechem.com Another method involves the cyclization of 2-nitroaniline or its substituted derivatives in dimethyl sulfoxide with strong alkaline metal alcoholates. guidechem.com It has also been noted that o-nitroanilines can undergo cyclization to form phenazines under basic conditions with sodium borohydride (B1222165). researchgate.net The strong electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions, a property that can be exploited in the design of synthetic routes. wikipedia.org

Multicomponent Approaches to Phenazine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex phenazine derivatives. nih.govmdpi.com These one-pot procedures are characterized by high atom economy, reduced reaction times, and simplified purification processes. researchgate.net

Several MCRs have been developed for the synthesis of highly functionalized phenazine-based systems. For example, a four-component condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, aromatic aldehydes, and malononitrile (B47326) can yield benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov These reactions can be promoted by various catalysts, including reusable solid bases like caffeine or biodegradable catalysts such as β-cyclodextrin. nih.gov Five-component domino protocols have also been reported, further expanding the structural diversity achievable. nih.gov The use of microwave irradiation can dramatically accelerate these reactions, allowing for the rapid synthesis of phenazine libraries. researchgate.netnih.gov

Table 4: Examples of Multicomponent Reactions for Phenazine Derivatives

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Four | 2-Hydroxynaphthalene-1,4-dione, 1,2-diamines, aldehydes, malononitrile | Acetic acid, microwave irradiation (120°C) | Benzo[a]pyrano[2,3-c]phenazine derivatives | 81-92% | nih.gov |

| Four | 2-Hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, aromatic aldehydes, malononitrile | β-cyclodextrin, EtOH:H₂O (1:1), 70°C | Benzo[a]pyrano[2,3-c]phenazine derivatives | 84-92% | nih.gov |

| Five | 2-Hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, hydrazines, aromatic aldehydes, ethyl acetoacetate (B1235776) | DABCO, PEG-400, 70°C | Benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines | 72-84% | nih.gov |

An exploration of the synthesis of this compound and its related scaffolds reveals a dynamic interplay between traditional chemical methods and modern, sustainable biological routes. This article focuses on the green chemistry approaches being developed for phenazine synthesis and delves into the intricate world of microbial biosynthesis, including the enzymatic machinery and genetic engineering strategies that are paving the way for novel phenazine production.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6479-93-2 |

|---|---|

Molecular Formula |

C13H7N3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

phenazine-2-carbonitrile |

InChI |

InChI=1S/C13H7N3/c14-8-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7H |

InChI Key |

IWDIQIINIKFOEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C#N |

Origin of Product |

United States |

Theoretical and Computational Chemistry Investigations of 2 Phenazinecarbonitrile Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular science, offering a detailed view of the behavior of electrons and nuclei in molecules. For 2-Phenazinecarbonitrile derivatives, these calculations are instrumental in predicting their chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.commdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These structural parameters are often in good agreement with experimental data when available. mdpi.com

Furthermore, DFT is employed to calculate various electronic properties that dictate the reactivity of this compound. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites susceptible to chemical attack. In phenazine (B1670421) derivatives, the nitrogen atoms typically exhibit negative electrostatic potential, indicating their role as potential sites for electrophilic attack or coordination.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com

Calculated Quantum Chemical Parameters for Phenazine Derivatives

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.0 to 4.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 2.5 to 3.5 |

Correlation of Theoretically Derived Parameters with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its derivatives, theoretically derived parameters are compared with experimental findings to ensure the accuracy of the computational methods.

Structural parameters calculated by DFT, such as bond lengths and angles, can be compared with data from X-ray crystallography. nih.gov Vibrational frequencies computed from DFT can be correlated with experimental infrared (IR) and Raman spectra, although calculated frequencies are often scaled to better match experimental values. mdpi.com

Electronic properties are also subject to this correlation. For example, the predicted electronic absorption wavelengths from TD-DFT calculations can be compared with UV-Vis spectroscopic measurements. The calculated HOMO and LUMO energies can be correlated with electrochemical data, such as oxidation and reduction potentials obtained from cyclic voltammetry. A good correlation between theoretical and experimental data builds confidence in the predictive power of the computational models.

Predictive Modeling of Molecular Properties and Intermolecular Interactions

Predictive modeling leverages computational methods to forecast the properties and behavior of molecules. For this compound, this can range from predicting its solubility and stability to understanding its interactions with other molecules.

Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict various physicochemical and biological properties of this compound derivatives. nih.gov These models use calculated molecular descriptors as input to predict properties without the need for extensive experimental work.

Understanding intermolecular interactions is vital for predicting how this compound will behave in a condensed phase, such as in a crystal or in solution. Computational methods can model non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. For phenazine derivatives, π-π stacking is a significant interaction that influences their crystal packing and electronic properties. The nitrile group in this compound can also participate in dipole-dipole interactions and potentially weak hydrogen bonds.

Rational Design Principles for Substituted Phenazines

The insights gained from theoretical and computational studies provide a foundation for the rational design of novel this compound derivatives with tailored properties. nih.gov By systematically modifying the structure of the parent molecule and calculating the resulting changes in its electronic and chemical properties, researchers can design new compounds for specific applications.

For instance, to enhance the electron-accepting properties of this compound for use in organic electronics, substituents with strong electron-withdrawing character can be strategically placed on the phenazine core. Conversely, to tune the fluorescence properties, electron-donating groups could be introduced to modify the HOMO-LUMO gap and the nature of the electronic transitions. nih.gov

Computational screening of a virtual library of this compound derivatives can be performed to identify promising candidates with desired properties before embarking on their synthesis, thereby saving time and resources. This iterative cycle of design, computation, synthesis, and characterization is a powerful paradigm in modern chemical research.

Spectroscopic Characterization and Advanced Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of phenazine (B1670421) derivatives is characterized by multiple absorption bands in the UV-visible region. For many phenazine compounds, these spectra are influenced by the substitution pattern on the phenazine core, with electron-donating or withdrawing groups causing shifts in the absorption maxima (λmax) arkat-usa.org. For instance, the introduction of electron-donating groups can lead to a red-shift in the absorption spectrum arkat-usa.org. The electronic absorption spectra of some ruthenium(II) bioflavonoid complexes, which incorporate phenazine-like ligands, show five major absorption bands between 200 and 700 nm researchgate.net.

The fluorescence emission of phenazine derivatives is also highly dependent on their chemical environment, such as pH. Some phenazine derivatives exhibit fluorescence in the biologically relevant region, for example, around 566 nm in aqueous buffer solutions at pH 6 arkat-usa.org. However, fluorescence can be quenched under strongly acidic conditions arkat-usa.org. The emission intensity of certain phenazine compounds can be significantly enhanced by substitutions that block the formation of anionic species nih.gov. For example, replacing a hydrogen atom in an NH-group with a sugar residue can increase the emission intensity nih.gov. The large Stokes shifts observed in some phenazine-containing complexes, exceeding 12,000 cm⁻¹, indicate a significant change in electronic structure between the ground and excited states researchgate.net.

Table 1: Spectroscopic Data for Selected Phenazine Derivatives

| Compound/Condition | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Unmodified Phenazine (neutral pH) | ~400 | - | - |

| Imidazole-fused Phenazine (neutral pH) | 440 | 566 | >12,000 |

| Imidazole-fused Phenazine (alkaline pH) | ~500 | - | - |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides insight into the functional groups and bonding arrangements within 2-phenazinecarbonitrile. The FTIR spectrum of a phenazine-like compound, phenazine-1-carboxamide, shows characteristic peaks for aromatic C-H stretching in the range of 2900-3000 cm⁻¹ researchgate.net. Evidence from studies on polyaniline has shown the presence of phenazine-like units through the vibrations of the phenazine rings semanticscholar.org.

Surface-Enhanced Raman Scattering (SERS) has been utilized to study pyrazine-2-carbonitrile, a related heterocyclic nitrile. SERS spectra can differ from non-resonant Raman spectra due to interactions with the enhancing substrate, such as gold nanoparticles nih.govnih.govrug.nl. The binding of the molecule to the metal surface can alter its symmetry and bond strengths, leading to changes in the intensity and position of Raman bands nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts in the ¹H NMR spectrum of the parent phenazine molecule in deuterated chloroform (B151607) (CDCl₃) show signals around 8.249 ppm and 7.834 ppm chemicalbook.com. For phenazine derivatives, the substitution pattern significantly influences the chemical shifts of the aromatic protons.

The ¹³C NMR spectrum of phenazine in CDCl₃ also provides distinct signals for the different carbon atoms in the aromatic rings chemicalbook.com. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, allowing for detailed structural assignments.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the complex proton and carbon spectra of phenazine derivatives ipb.ptresearchgate.net. These techniques reveal correlations between different nuclei, aiding in the unambiguous assignment of resonances, especially in complex molecules or supramolecular systems ipb.pt. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for establishing the stereochemistry of molecules ipb.pt. Nanoparticle-assisted NMR spectroscopy is an emerging technique for the enhanced detection of analytes in complex mixtures unipd.it.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, confirming its identity and assessing its purity. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 205, corresponding to its molecular weight nih.gov. Other significant fragments are observed at m/z 178 and 76 nih.gov. Atmospheric pressure chemical ionization (APCI) is another soft ionization technique suitable for the analysis of low molecular weight analytes, often yielding intact molecular species bris.ac.uk.

Table 2: Key Mass Spectrometry Data for this compound

| Ionization Technique | m/z of Key Peaks | Interpretation |

|---|---|---|

| GC-MS (EI) | 205 | Molecular Ion (M⁺) |

| GC-MS (EI) | 178 | Fragment Ion |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, studies on related phenazine derivatives, such as phenazine-1-carboxamide, have been conducted nih.gov. The crystal structure of phenazine itself reveals a planar molecule mdpi.com. Cocrystals of phenazine with phenylboronic acids have been shown to form through strong O-H···N hydrogen bonds mdpi.com. The planarity of the phenazine ring system facilitates π-stacking interactions in the solid state mdpi.com.

Electrochemical Behavior and Redox Chemistry of 2 Phenazinecarbonitrile Systems

Cyclic Voltammetry and Other Voltammetric Techniques for Redox Characterization

Cyclic voltammetry (CV) is a primary technique for characterizing the redox behavior of electroactive species like 2-phenazinecarbonitrile. While specific CV data for this compound is not extensively detailed in the public domain, the general electrochemical response of phenazine (B1670421) derivatives involves reversible or quasi-reversible redox processes.

The introduction of a cyano group, an electron-withdrawing substituent, at the 2-position of the phenazine core is expected to shift the redox potential to more positive values compared to the parent phenazine molecule. This is because the cyano group stabilizes the reduced form of the molecule, making the reduction process less favorable (requiring a more negative potential) and the oxidation of the reduced species more favorable.

One study has reported the redox potential of 2-cyanophenazine (an alternative name for this compound) to be -0.112 V versus the Standard Hydrogen Electrode (SHE). This value provides a quantitative measure of its redox activity.

Table 1: Redox Potential of this compound

| Compound | Redox Potential (V vs. SHE) |

|---|

This interactive table provides the reported redox potential for this compound.

Further characterization using techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) could provide more detailed information on the redox processes, including the determination of the number of electrons transferred and the identification of any intermediate species.

Mechanistic Investigations of Electron Transfer Processes

The electron transfer processes of phenazines are fundamental to their function as electron shuttles in various chemical and biological systems. The general mechanism for the redox activity of phenazines involves the transfer of electrons to and from the nitrogen atoms within the heterocyclic rings.

In aprotic media, the reduction of phenazines typically occurs in two successive one-electron steps, forming a radical anion and then a dianion. The stability of these intermediates is influenced by the solvent and the nature of the substituents on the phenazine core.

In protic media, the electron transfer is often coupled with proton transfer, a process known as proton-coupled electron transfer (PCET). This is particularly relevant in biological systems where phenazines act as redox mediators. The general steps for a two-electron, two-proton reduction of a phenazine (Phz) can be described as follows:

First electron transfer: Phz + e⁻ ⇌ Phz•⁻ (Radical anion formation)

First protonation: Phz•⁻ + H⁺ ⇌ PhzH• (Neutral radical formation)

Second electron transfer: PhzH• + e⁻ ⇌ PhzH⁻ (Anion formation)

Second protonation: PhzH⁻ + H⁺ ⇌ PhzH₂ (Fully reduced phenazine)

The electron-withdrawing nature of the nitrile group in this compound would influence the electron density on the phenazine ring, thereby affecting the kinetics and thermodynamics of these electron and proton transfer steps.

Influence of Applied Electrochemical Potential on Phenazine Redox Activity

The applied electrochemical potential is a critical parameter that governs the direction and rate of redox reactions involving phenazines. In bioelectrochemical systems, for instance, the electrode potential can significantly influence the production and redox state of phenazines produced by microorganisms like Pseudomonas aeruginosa.

For an isolated this compound system, the applied potential determines whether the compound exists in its oxidized or reduced form. When the applied potential is more negative than its redox potential (-0.112 V vs. SHE), the reduced form will be favored. Conversely, at potentials more positive than its redox potential, the oxidized form will predominate.

The rate of electron transfer at the electrode surface is also dependent on the applied potential. A larger overpotential (the difference between the applied potential and the formal redox potential) generally leads to a faster rate of electron transfer, up to the point where the reaction becomes mass-transport limited.

Electrocatalytic Properties and Research Directions

Phenazine derivatives have been explored for their potential electrocatalytic properties, particularly in the context of oxygen reduction and the oxidation of NADH. The ability of the phenazine core to undergo reversible redox cycling allows it to act as a mediator in these reactions, facilitating electron transfer between the electrode and the substrate.

While specific research on the electrocatalytic properties of this compound is limited, the presence of the nitrile group could modulate its catalytic activity. The electron-withdrawing nature of the cyano group could enhance its ability to accept electrons, potentially making it a more effective catalyst for certain reduction reactions.

Future research in this area could focus on:

Investigating the electrocatalytic activity of this compound towards the oxygen reduction reaction (ORR), which is crucial for the development of fuel cells.

Exploring its potential as a mediator for the electrochemical oxidation of NADH, which has applications in biosensors and biofuel cells.

Synthesizing and immobilizing this compound onto electrode surfaces to create modified electrodes with enhanced catalytic performance and stability.

Electrochemical Investigations in Carbon Dioxide Capture Methodologies Utilizing Redox-Active Organic Materials

Electrochemical methods for carbon dioxide (CO₂) capture have emerged as a promising alternative to traditional energy-intensive processes. These methods often utilize redox-active organic molecules, such as phenazine derivatives, to drive the capture and release of CO₂.

The underlying principle involves a pH swing mechanism driven by the electrochemical reduction and oxidation of the redox-active molecule. The reduction of the phenazine derivative at the cathode consumes protons, leading to an increase in the local pH. This high pH environment promotes the absorption of CO₂ through its conversion to bicarbonate and carbonate ions. Subsequently, the oxidized form of the phenazine is regenerated at the anode, releasing protons and lowering the pH, which facilitates the release of the captured CO₂ in a concentrated stream.

Research in this direction would involve:

Evaluating the CO₂ capture capacity and energy efficiency of electrochemical systems employing this compound.

Investigating the stability and long-term performance of this compound under the operating conditions of an electrochemical CO₂ capture cell.

Exploring the synthesis of novel phenazine derivatives with tailored redox potentials for optimized CO₂ capture performance.

Photophysical Properties and Optoelectronic Relevance

Analysis of Absorption and Emission Spectra

The photophysical properties of phenazine (B1670421) and its derivatives are dictated by the planar, fully conjugated aromatic π-system of the heterocyclic pyrazine (B50134) core. arkat-usa.org This structure gives rise to distinct optical and redox properties. arkat-usa.org The absorption spectra of phenazine-based compounds typically appear in the visible and near-UV regions, corresponding to π → π* transitions. arkat-usa.orgmdpi.com For instance, many fluorescent phenazine dyes exhibit absorption and emission within the physiologically relevant range of 400-700 nm. arkat-usa.org

The introduction of substituents onto the phenazine core significantly modulates these properties. Donor-acceptor (D-A) based phenazine-amines, for example, display intramolecular charge transfer (ICT) transitions in their absorption spectra, typically in the range of 431–501 nm. rsc.org The nature and position of the substituent can cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect. For 2-Phenazinecarbonitrile, the cyano (-CN) group acts as an electron-withdrawing group, which can influence the energy levels of the molecular orbitals. In a study of phenazine-based dyes, the presence of an additional electron-withdrawing phenazine or anthraquinone (B42736) core led to a red-shifted absorption due to a decrease in the band gap. researchgate.net

The emission spectra of phenazine derivatives are also highly sensitive to their chemical environment and structure. While some derivatives are highly fluorescent, others exhibit low fluorescence quantum yields. nih.govclockss.org For example, 2-aminophenothiazine, a related heterocyclic compound, shows a very low fluorescence quantum yield (Φf < 0.01), which is common for phenothiazine (B1677639) derivatives and corresponds to a high triplet quantum yield formation. nih.gov In contrast, certain symmetric phenazines derived from naphthoquinones exhibit high fluorescence emission. clockss.org The emission maxima for a series of D-A phenazine-amines were observed in the cyan-blue-red region (498–641 nm) in various solvents. rsc.org

| Compound System | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Quantum Yield (Φ) | Reference |

| Donor-acceptor phenazine-amines | 431-501 nm (ICT band) | 498-641 nm | Not specified | rsc.org |

| Phenazine Salens (diethylamino donor) | 460 nm | 500-550 nm | 0.20 - 0.34 | arkat-usa.org |

| 2,3-diaminophenazine | Not specified | ~500 nm | Not specified | arkat-usa.org |

| 2-aminophenothiazine | 224, 256, 322 nm | 450 nm | < 0.01 | nih.gov |

Intramolecular Charge Transfer (ICT) Phenomena in Phenazine Derivatives

Intramolecular Charge Transfer (ICT) is a critical photophysical phenomenon in donor-acceptor (D-A) molecules, where photoexcitation induces a significant redistribution of electron density from the donor moiety to the acceptor moiety. digitellinc.comrsc.org In the context of phenazine derivatives, the phenazine core typically functions as the electron-accepting unit due to its electron-deficient pyrazine ring. arkat-usa.orgrsc.org When combined with an electron-donating group (such as an amine), a D-A architecture is formed, predisposing the molecule to exhibit ICT upon absorption of light. rsc.orgnih.gov

The formation of an ICT state is characterized by a large change in dipole moment between the ground and excited states, making the emission properties highly sensitive to the polarity of the solvent (solvatochromism). nih.govnih.gov In a novel triphenylamine-based phenazine-imidazole molecule (TPAIP), the fluorescence emission spectrum showed a distinct redshift with increasing solvent polarity, confirming the existence of a charge transfer state. nih.gov This behavior is a hallmark of ICT, where polar solvents stabilize the more polar charge-separated excited state, lowering its energy and thus red-shifting the emission. nih.gov

The structural dynamics following photoexcitation are crucial. In some systems, the molecule may relax into a planar ICT (PICT) state, which is often highly fluorescent. nih.gov In others, it may adopt a twisted conformation in the excited state, known as a Twisted Intramolecular Charge Transfer (TICT) state, which is typically associated with non-radiative decay and quenched fluorescence. nih.gov The functionalization of the phenazine core can determine which pathway is favored. For example, oxygen functionalization of phenothiazine-based push-pull systems was shown to promote the formation of a fluorescent PICT state, whereas the oxygen-free analogues favored a non-emissive TICT state. nih.gov

Excited State Dynamics and Non-Radiative Relaxation Processes

Upon photoexcitation, a molecule is promoted to a singlet excited state (S₁). From here, it can return to the ground state (S₀) through several competing pathways. These include radiative decay (fluorescence) and non-radiative processes. chemrxiv.org The efficiency of fluorescence is determined by the competition between these radiative and non-radiative decay rates. chemrxiv.org Key non-radiative pathways include internal conversion (IC), which is a transition between states of the same spin multiplicity (e.g., S₁ → S₀), and intersystem crossing (ISC) to a triplet state (e.g., S₁ → T₁). nih.govnih.gov

For many phenazine derivatives, non-radiative pathways can be highly efficient. A low fluorescence quantum yield is often correlated with a high triplet quantum yield, indicating that ISC is a dominant deactivation channel. nih.gov The solvent environment can significantly influence these dynamics. In a study on a triphenylamine-phenazine-imidazole derivative, femtosecond transient absorption spectroscopy revealed that in polar solvents, the excited state transitions from an initial localized excited state to a solvent-induced charge transfer state. nih.gov However, in non-polar solvents, the molecule relaxes directly from the local excited state to the triplet excited state via ISC. nih.gov

The specific molecular structure and the presence of different excited states, such as intra-ligand (IL) π–π* states and metal-to-ligand charge transfer (MLCT) states in organometallic complexes, further complicate the dynamics. rsc.orgresearchgate.net In a rhenium-dipyridophenazine complex, picosecond time-resolved infrared (TRIR) spectroscopy showed the formation of an initial IL excited state which then partially decays into equilibrium with an MLCT state. rsc.orgresearchgate.net These ultrafast processes, occurring on picosecond or even sub-picosecond timescales, are critical in determining the ultimate fate of the excited state. rsc.org

Photochemical Pathways and Generation of Reactive Oxygen Species (e.g., Singlet Oxygen)

Photoactive phenazine derivatives can act as photosensitizers, meaning they can absorb light and transfer the energy to other molecules, initiating photochemical reactions. researchgate.net A crucial outcome of such processes is the generation of reactive oxygen species (ROS). researchgate.netwikipedia.orgrsc.org ROS are highly reactive chemicals derived from molecular oxygen, including singlet oxygen (¹O₂), superoxide (B77818) (O₂•⁻), and hydroxyl radicals (•OH). wikipedia.orgmdpi.com

The generation of ROS can occur via two primary mechanisms:

Type I Mechanism: The excited photosensitizer engages in electron or hydrogen transfer directly with a substrate, producing free radicals. These radicals can then react with ground-state molecular oxygen (³O₂) to form ROS like superoxide. researchgate.net

Type II Mechanism: The photosensitizer in its excited triplet state (T₁) directly transfers its energy to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). researchgate.net For this to be efficient, the triplet state of the photosensitizer must be long-lived and have sufficient energy to overcome the ³O₂ → ¹O₂ energy gap. researchgate.net

Phenazines have been specifically studied for their potential in photodynamic therapy (PDT), a modality that uses the combination of a photosensitizer, light, and oxygen to generate cytotoxic ROS to kill cancer cells or microbes. researchgate.net The interaction between the excited triplet state of the phenazine photosensitizer and molecular oxygen to generate singlet oxygen is a key step in this process. researchgate.net Studies on phenazine-1-carboxylic acid (PCA) have shown that it can induce the accumulation of intracellular ROS in fungi, leading to oxidative stress and cell death. nih.gov This demonstrates the ability of phenazine compounds to disrupt cellular homeostasis through the generation of ROS. nih.gov

Design and Evaluation of Photoactive Phenazine Systems

The design of functional phenazine derivatives for specific applications in optoelectronics and photocatalysis is an active area of research. researchgate.net The strategy revolves around modifying the core phenazine structure with various functional groups to tune its photophysical and chemical properties. rsc.orgresearchgate.net By judiciously selecting electron-donating and electron-withdrawing substituents, researchers can control properties such as the absorption and emission wavelengths, fluorescence quantum yield, redox potentials, and the efficiency of ICT and ISC processes. rsc.org

For example, a series of halogenated phenazine (HP) analogues have been designed and evaluated as antibacterial agents. nih.gov In another application, a phenazine-based covalent organic framework (Phen-COF) was designed for the photochemical reduction of CO₂. nih.gov This system demonstrated significantly higher catalytic performance in converting CO₂ to formate (B1220265), oxalate (B1200264), and carbon monoxide compared to the monomeric phenazine unit, showcasing how architectural design can enhance photoactivity. nih.gov The evaluation of these systems involves a combination of spectroscopic techniques (UV-Vis, fluorescence), electrochemical analysis (cyclic voltammetry), and theoretical calculations (TD-DFT) to understand the structure-property relationships. rsc.orgresearchgate.net These studies provide insights into the HOMO and LUMO energy levels, electrochemical band gaps, and the nature of the electronic transitions, which are essential for predicting and optimizing the performance of the material in a given application. rsc.org

| System | Application | Key Design Feature | Performance Metric | Reference |

| Halogenated Phenazines (HP) | Antibacterial Agents | Halogen substitution on the phenazine core | Minimum Inhibitory Concentration (MIC) ≤ 0.1 μM | nih.gov |

| Phenazine-based COF (Phen-COF) | CO₂ Photoreduction | Integration of phenazine units into a 2D covalent organic framework | 11x more formate and 13x more oxalate production than monomer | nih.gov |

| Phenazine-amine Dyes | Organic Electronics | Donor-amine groups attached to phenazine acceptor | Electrochemical band gaps of 1.73–2.04 eV | rsc.org |

Supramolecular Chemistry and Coordination Compounds of Phenazine Scaffolds

Non-Covalent Interactions in Phenazine (B1670421) Systems (e.g., π-π Stacking, Hydrogen Bonding, Electrostatic Effects)

The assembly of phenazine-based supramolecular systems is governed by a variety of non-covalent interactions. The planar aromatic core of the phenazine scaffold is highly conducive to π-π stacking, an interaction that plays a crucial role in the organization of these molecules in the solid state. These interactions, along with hydrogen bonding and electrostatic effects, dictate the molecular packing and, consequently, the material's bulk properties.

Hydrogen bonding is another critical force, particularly when phenazine derivatives are functionalized with hydrogen bond donor or acceptor groups. For instance, cocrystals of phenazine with phenylboronic acids are primarily connected via strong O-H···N hydrogen bonds between the hydroxyl group of the boronic acid and the nitrogen atom of the phenazine ring cmu.edu. The interplay between hydrogen bonds and π-π interactions can be harnessed to tune the photophysical properties of materials. In cocrystals formed between 2-substituted phenazines and 2,6-dimethylphenylboronic acid, enhanced hydrogen bonds and π-π interactions were found to suppress non-radiative decay pathways, leading to a significant enhancement in solid-state luminescence researchgate.net. Similarly, the structure of phenazine-1-carboxamides is influenced by the hydrogen-bonding pattern of their cationic side chains wikipedia.org.

Electrostatic effects also contribute to the stability of phenazine assemblies, especially when charged species or polar functional groups are involved. The electron-deficient nature of the phenazine ring system can lead to favorable interactions with electron-rich species, a principle that underpins its use in molecular recognition and sensing rsc.org.

Table 1: Examples of Non-Covalent Interactions in Phenazine-Based Systems Allows users to sort and filter data based on interaction type, system, and key findings.

| Interaction Type | System | Interacting Groups | Distance/Angle | Key Finding |

|---|---|---|---|---|

| Hydrogen Bond | Phenazine & 4-fluorophenylboronic acid cocrystal | O-H···N | 1.95(5) Å, 167° | Primary interaction responsible for cocrystal formation cmu.edu. |

| π-π Stacking | Cocrystals of 2-substituted phenazines | Phenazine rings | Not specified | Enhanced π-π interactions contribute to boosted solid-state luminescence researchgate.net. |

| Hydrogen Bond | Phenazine-1-carboxamides | Carboxamide side chain | Not specified | H-bonding pattern influences structure-cytotoxicity relationships wikipedia.org. |

Molecular Recognition and Host-Guest Chemistry with Phenazine Derivatives

The unique electronic and structural features of the phenazine scaffold make it an excellent component for host-guest chemistry and molecular recognition. Phenazine derivatives can be designed to selectively bind specific ions or molecules (guests) through a combination of the non-covalent interactions discussed previously rsc.orgnih.govbohrium.com.

A clear example of host-guest chemistry is the formation of cocrystals where phenazine acts as the host for substituted phenylboronic acids cmu.edu. The well-defined binding is achieved through specific hydrogen bonding, demonstrating the potential for phenazines in crystal engineering.

Furthermore, phenazine-based compounds have been developed as sensors. Their ability to bind target analytes can trigger a measurable optical or electrochemical response. This is driven by interactions such as hydrogen bonding, anion-π interactions, and metal coordination rsc.org. For instance, supramolecular assemblies of a phenazine derivative have been shown to have a strong affinity for palladium (Pd²⁺) ions and can selectively interact with aryl halides over arylboronic acids, demonstrating molecular recognition that can direct the course of chemical reactions researchgate.net. In a biological context, phenazine-based small molecules have been identified as inhibitors of the MEMO1 protein, a key component in cell motility. These molecules function by recognizing and disrupting a large protein-protein interaction surface, showcasing the potential of phenazine scaffolds in chemical biology chemrxiv.org.

Self-Assembly and Self-Organization of Phenazine-Based Architectures

Self-assembly is a process where components spontaneously organize into ordered structures. Phenazine derivatives are effective building blocks for creating a wide range of self-assembled architectures, from discrete metallacycles to extended nanofibers.

One powerful strategy is coordination-driven self-assembly, where phenazine-based ligands are combined with metal ions to form well-defined structures. For example, platinum(II) metallacycles have been prepared by assembling a phenazine-cored dipyridyl donor with a platinum(II) acceptor, leading to materials with tunable fluorescence properties.

Amphiphilic phenazine derivatives, which contain both hydrophobic (the phenazine core) and hydrophilic segments, can self-assemble in solution to form complex nanostructures. Bent-shaped molecules incorporating a dibenzo[a,c]phenazine (B1222753) rod segment and a flexible poly(ethylene oxide) coil segment have been shown to self-organize into nanofibers or spherical aggregates in aqueous solution, depending on minor changes to the molecular structure.

Furthermore, phenazine derivatives can form supramolecular assemblies capable of hosting other functional components. Photosensitizing assemblies from a phenazine derivative can bind Pd²⁺ ions to generate stable nanoparticles (PPA@Pd NPs) that act as catalysts for cross-coupling reactions under visible light researchgate.net. This demonstrates how self-organization can be used to create sophisticated, functional nanosystems.

Coordination Chemistry of Phenazine Ligands with Metal Centers

The nitrogen atoms in the phenazine ring act as excellent coordination sites for metal ions, making phenazine and its derivatives versatile ligands in coordination chemistry. The resulting metal-phenazine complexes exhibit interesting electronic, electrochemical, and catalytic properties.

A wide variety of metal-phenazine complexes have been synthesized and characterized. Fused aryl phenazine compounds readily form coordination complexes with metals such as ruthenium (Ru), rhodium (Rh), zinc (Zn), and platinum (Pt) nih.gov. The synthesis often involves reacting a phenazine-based ligand with a suitable metal salt. For instance, ethynylated phenazines have been used to create bis-triazolyl cycloadducts that serve as ligands for metal ions like silver (Ag⁺), where binding occurs through coordination to both the phenazine and triazole nitrogen atoms.

Beyond discrete molecules, phenazine ligands have been used to construct coordination polymers. A novel two-dimensional coordination polymer with a layered, graphene-like structure was synthesized from phenazine ligands and silver nitrate (B79036) in a one-pot method.

The characterization of these complexes typically involves a suite of analytical techniques, including single-crystal X-ray diffraction to determine the precise three-dimensional structure, as well as spectroscopic methods (e.g., NMR, UV-Vis, IR) and elemental analysis to confirm the composition and bonding.

The coordination of metal centers to phenazine ligands significantly influences the electronic structure and redox properties of the system. Phenazine itself is redox-active, and its derivatives are promising materials for energy storage applications like aqueous organic redox flow batteries (AORFBs) nih.gov. The redox potential of phenazine can be tuned by adding electron-donating or electron-withdrawing functional groups to the aromatic core.

A water-soluble phenazine derivative (M1), functionalized with quaternary ammonium (B1175870) groups, has been shown to be a versatile anolyte material that is redox-reversible under neutral, basic, and acidic conditions nih.gov. The redox potential of this compound varies significantly with pH, demonstrating the tunability of these systems. The high conductivity of some metal-phenazine materials, such as a silver-phenazine coordination polymer with a specific electrical conductivity exceeding 1000 S/cm, highlights their potential in electronic applications.

Table 2: Redox Potentials of a Phenazine-Based Anolyte (M1) vs. Ag/AgCl This table details the redox potential of the M1 compound under different electrolyte conditions, showcasing its versatility.

| Electrolyte (1.0 M) | Redox Potential (V vs. Ag/AgCl) | Electron Transfer |

|---|---|---|

| KOH (Basic) | -0.85 | 2e⁻ |

| NaCl (Neutral) | -0.67 | 2e⁻ |

| H₂SO₄ (Acidic) | -0.26 and +0.05 | 2e⁻ |

Data sourced from nih.gov.

Mechanically-Interlocked Molecular Architectures Incorporating Phenazine Units

Mechanically-interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where components are linked by mechanical bonds rather than covalent bonds rsc.org. These structures allow for controlled molecular motion and have applications in molecular machinery and smart materials.

While the templated synthesis of MIMs often relies on the structurally similar 1,10-phenanthroline (B135089) ligand to coordinate a metal ion that gathers the components for interlocking cmu.edu, direct incorporation of the phenazine scaffold into such dynamic systems has also been achieved. A key building block in this area is the N,N'-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) unit researchgate.netchemrxiv.org. DPAC is a non-planar, saddle-shaped molecule with unique photophysical properties, including vibration-induced emission (VIE).

Researchers have synthesized novel crown ether macrocycles containing the DPAC unit researchgate.net. These macrocycles can act as hosts for ammonium salt guests, and the host-guest interaction restricts the vibrational motions of the DPAC unit, causing a dramatic shift in its fluorescence emission from orange-red to blue researchgate.net. This system functions as a supramolecular fluorescent probe where the mechanical restriction imposed by the guest binding is transduced into an optical signal. Furthermore, adducts of DPAC have been shown to self-assemble into complex, kinetically-captured states that evolve over time, a process that can be monitored visually through changes in fluorescence researchgate.net. These examples demonstrate how the structural and photophysical properties of dihydrophenazine scaffolds can be exploited to create sophisticated, responsive supramolecular architectures that border on the complexity of true mechanically-interlocked systems.

Research Uncovers Limited Supramolecular Catalysis Applications of 2-Phenazinecarbonitrile

Phenazine derivatives, in general, are known to participate in the formation of supramolecular assemblies, which can act as catalysts. These larger structures, held together by non-covalent bonds, can create unique chemical environments that facilitate and accelerate chemical reactions. However, the influence of the nitrile group at the 2-position of the phenazine core on its ability to form catalytically active supramolecular systems has not been a significant focus of reported research to date.

One area where phenazine derivatives have shown promise is in the formation of supramolecular photosensitizing assemblies. For instance, a study demonstrated the use of a different phenazine derivative to create assemblies with palladium nanoparticles. These assemblies were found to be effective catalysts for Suzuki cross-coupling reactions, a vital process in the synthesis of pharmaceuticals and fine chemicals. This example highlights the potential of the phenazine framework in catalysis, but it does not directly involve this compound.

The absence of specific data on the supramolecular catalysis of this compound means that a detailed analysis of its research findings and the creation of corresponding data tables, as requested, cannot be fulfilled at this time. The scientific community has yet to publish in-depth studies on this particular compound's role within supramolecular catalytic systems.

Further research would be necessary to explore the potential of this compound in this specialized field of chemistry. Such studies would need to investigate how the electronic and structural properties conferred by the nitrile group affect the formation of supramolecular structures and their subsequent catalytic activity.

Advanced Materials Science Applications of Phenazine Derivatives

Organic Electronic Materials and Devices

Organic electronic materials are at the forefront of next-generation electronic devices, offering advantages such as flexibility, transparency, and solution processability. Phenazine (B1670421), a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest due to their unique electronic and photophysical properties. researchgate.net The planar structure of the phenazine core facilitates π-π stacking, which is crucial for efficient charge transport in organic electronic devices.

Organic Semiconductors for Field-Effect Transistors

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, analogous to their silicon-based counterparts. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Phenazine derivatives have been investigated as potential n-type (electron-transporting) or p-type (hole-transporting) semiconductors in OFETs. Their electron-deficient nature, arising from the two nitrogen atoms in the central ring, generally makes them good candidates for n-type materials.

Currently, there is a lack of specific research data available on the performance of 2-Phenazinecarbonitrile as an organic semiconductor in field-effect transistors. However, the presence of the electron-withdrawing nitrile group (-CN) on the phenazine core would be expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, potentially enhancing its electron-accepting and transport capabilities. Further research would be necessary to synthesize and characterize OFET devices based on this compound to determine its charge carrier mobility, on/off ratio, and other key performance metrics.

Phenazines in Organic Photovoltaics (OPVs)

Organic photovoltaics, or organic solar cells, offer a promising route to low-cost, flexible, and large-area solar energy conversion. In OPVs, an active layer typically consists of a blend of an electron donor and an electron acceptor material. Upon light absorption, excitons (bound electron-hole pairs) are generated and subsequently dissociate at the donor-acceptor interface, with the separated charges being transported to their respective electrodes.

Development of Near-Infrared (NIR) Organic Semiconductors

The development of organic semiconductors that can absorb and/or emit light in the near-infrared (NIR) region of the electromagnetic spectrum is of great interest for applications in telecommunications, night-vision technologies, and biomedical imaging. The design of NIR-active organic molecules often involves creating extended π-conjugated systems and incorporating strong electron-donating and electron-withdrawing groups to lower the energy bandgap.

Some phenazine derivatives have been functionalized to exhibit NIR absorption and emission. This is typically achieved by extending the conjugation of the phenazine core or by attaching specific chromophoric units. There is currently no specific research available that characterizes the near-infrared spectroscopic properties of this compound or its application as an NIR organic semiconductor.

Exploration of Novel Dopants in Organic Electronics

Doping is a crucial technique used to enhance the conductivity and control the charge carrier concentration in organic semiconductors. N-type doping involves introducing a material (an n-dopant) that can donate electrons to the host semiconductor, thereby increasing the electron concentration and conductivity. Due to their electron-deficient nature, phenazine derivatives themselves can act as the host material for n-doping.

Conversely, highly electron-deficient molecules can sometimes act as n-dopants for other organic semiconductors. Given the strong electron-withdrawing nature of the nitrile group in this compound, it could potentially be investigated as an n-dopant. However, there is no published research to date that explores the use of this compound as a dopant in organic electronic devices.

Flexible and Stretchable Organic Electronic Platforms

A key advantage of organic electronics is their compatibility with flexible and stretchable substrates, opening up possibilities for wearable electronics, conformable sensors, and foldable displays. The mechanical properties of the organic materials used are critical for the reliability and performance of these devices under bending and stretching.

While phenazine-based materials have been incorporated into various organic electronic devices that could potentially be fabricated on flexible substrates, there is no specific research focusing on the application of this compound in flexible and stretchable electronic platforms. The suitability of this compound for such applications would depend on its film-forming properties and its mechanical resilience when incorporated into a device architecture.

Organic Memory and Memristor Applications

Organic memory devices, including resistive random-access memory (RRAM) and write-once-read-many-times (WORM) memory, are emerging as promising technologies for data storage. These devices often rely on the ability of an organic material to switch between different electrical resistance states. Memristors are a class of two-terminal electronic devices that exhibit such resistive switching behavior.

Certain phenazine derivatives have been investigated for their potential in organic memory devices. The proposed mechanisms often involve charge trapping, conformational changes, or redox reactions within the organic material. At present, there are no specific studies in the scientific literature that report on the use of this compound in organic memory or memristor applications. Future research could explore the electrical switching characteristics of thin films of this compound to assess its potential for data storage.

Sensor Technologies Based on Phenazine Derivatives

Phenazine derivatives, as a class of compounds, are recognized for their unique redox and optical properties, which make them promising candidates for various sensor applications. However, specific research detailing the use of this compound in these technologies is not extensively documented.

Electrochemical Sensors for Chemical Analytes

The core structure of phenazine allows for reversible redox reactions, a fundamental characteristic for the development of electrochemical sensors. These sensors operate by measuring the change in electrical signals (such as current or potential) upon interaction of the phenazine derivative with a target analyte. While various phenazine compounds have been investigated as redox mediators in electrochemical sensors to enhance sensitivity and lower detection limits for a range of analytes, specific studies focusing on the electrochemical sensing capabilities of this compound are not readily found in the existing literature.

Chemosensors for Solution Analytes

Chemosensors based on phenazine derivatives often utilize changes in their photophysical properties, such as fluorescence or color, upon binding with an analyte. The planar and aromatic nature of the phenazine ring system can facilitate interactions with various ions and molecules, leading to a detectable optical response. Although the broader family of phenazines has been explored for the colorimetric or fluorometric detection of analytes in solution, there is a lack of specific reports on the synthesis and application of this compound as a chemosensor for solution analytes.

Biosensors for Metabolite and Microbial Detection and Monitoring

In the realm of biosensing, phenazine derivatives have been noted for their ability to act as electron shuttles in biological systems. This property is particularly relevant for monitoring microbial metabolism and detecting specific metabolites. For instance, some naturally occurring phenazines produced by bacteria like Pseudomonas aeruginosa are electrochemically active and can be detected to monitor bacterial activity. However, the application of synthetically derived this compound as a primary component in biosensors for metabolite or microbial detection has not been specifically detailed in scientific publications.

Functional Materials Design and Engineering

The design and engineering of functional materials often leverage the unique molecular structures and properties of organic compounds. Phenazine derivatives, with their rigid, planar geometry and extended π-conjugation, are of interest in materials science for applications in organic electronics and supramolecular chemistry. These structural features can facilitate intermolecular interactions, such as π-π stacking, which are crucial for creating ordered assemblies with desirable electronic or optical properties.

Despite the potential of the phenazine scaffold, specific research on the incorporation of this compound into functional materials and the detailed study of its properties for specific engineering applications are not well-documented in the available scientific literature. The influence of the nitrile substituent on the electronic structure and solid-state packing of the phenazine core, which would be critical for its application in functional materials, remains an area requiring further investigation.

Future Research Directions and Emerging Paradigms

Synergistic Integration of Advanced Synthetic and Computational Methodologies

The future of 2-Phenazinecarbonitrile synthesis and application is intrinsically linked to the synergistic integration of advanced computational modeling and experimental synthetic chemistry. This convergence allows for the rational design of novel phenazine (B1670421) derivatives and the optimization of their synthetic pathways, saving significant time and resources. wikipedia.org

Computational approaches, particularly Density Functional Theory (DFT), are pivotal in predicting the physicochemical properties of phenazine derivatives. taylorandfrancis.com By calculating properties such as redox potentials, solvation energies, and frontier orbital energy levels, researchers can screen vast libraries of virtual compounds to identify promising candidates for specific applications before their physical synthesis. wikipedia.orgtaylorandfrancis.commdpi.com For instance, DFT calculations have been used to systematically investigate how different electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the phenazine core influence the redox potential. taylorandfrancis.comguidechem.com The cyano (-CN) group of this compound, being a strong EWG, is predicted to have a significant additive effect, shifting the redox potential towards more positive values. guidechem.com

Machine learning (ML) is emerging as a powerful tool to accelerate this process. nih.govresearchgate.net ML models can be trained on existing datasets of chemical reactions to predict reaction outcomes, recommend optimal reaction conditions, and even suggest novel synthetic routes. rsc.orgnih.gov By combining ML with high-throughput experimentation (HTE), the optimization of synthetic processes for phenazine derivatives can be significantly accelerated. nih.govresearchgate.net This data-driven approach allows for the rapid navigation of complex reaction parameter spaces to improve yield and selectivity, a task that is often time-consuming with traditional methods. nih.gov

This integrated computational-experimental workflow provides a powerful feedback loop: computational predictions guide targeted experimental synthesis, and the resulting experimental data is used to refine and improve the predictive power of the computational models. This synergy is crucial for discovering and developing next-generation phenazine-based materials efficiently.

Exploration of Novel Supramolecular Architectures for Enhanced Functionalities

Crystal engineering and supramolecular chemistry offer powerful tools for organizing this compound into well-defined, functional architectures. By controlling non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds, the bulk properties of phenazine-based materials can be precisely tuned. rsc.orgresearchgate.net The exploration of these architectures is a key research direction for unlocking new functionalities.

The planar structure of the phenazine core and the presence of nitrogen atoms make it an excellent building block for self-assembly. mdpi.comguidechem.com Research has shown that phenazine derivatives can self-assemble into ordered structures like columnar phases, which are of interest for applications in liquid crystals. taylorandfrancis.com The nitrile group in this compound can act as a hydrogen bond acceptor, providing an additional handle for directing self-assembly and forming predictable supramolecular synthons.

Cocrystal Formation: A promising strategy involves the formation of cocrystals, where this compound is co-crystallized with other molecules (coformers) to create new crystalline solids with modified properties. researchgate.net For example, phenazine has been successfully co-crystallized with various phenylboronic acids, where O-H···N hydrogen bonds and π-stacking interactions stabilize the resulting structure. researchgate.net This approach could be used to modify the solubility, stability, and photophysical properties of this compound.

Host-Guest Chemistry: The phenazine scaffold can also participate in host-guest interactions. Studies have demonstrated that phenazine salts can be encapsulated by macrocyclic hosts like hemicucurbiturils, forming stable complexes in solution. acs.org Such supramolecular assemblies could be designed for applications in sensing, where the binding of a guest molecule to a phenazine-containing host triggers a detectable signal. rsc.org

Metal-Organic Frameworks (MOFs): Phenazine derivatives can be utilized as organic linkers to construct porous materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). wikipedia.orgresearchgate.net The nitrogen atoms of the phenazine ring can coordinate to metal ions, creating extended, crystalline networks. The nitrile group of this compound could either be a non-coordinating functional group decorating the pores of the MOF or participate in the framework construction itself, offering a site for post-synthetic modification. mdpi.commdpi.com These materials are highly valued for their applications in gas storage, separation, and catalysis. wikipedia.org

| Interaction Type | Description | Potential Role of this compound | Reference |

|---|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Common in planar molecules like phenazine. | The extended aromatic system of the phenazine core facilitates strong π-π stacking, influencing crystal packing and electronic properties. | researchgate.net |

| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom like N or O. | The nitrogen atoms of the phenazine ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. | mdpi.comresearchgate.net |

| Coordination Bonding | Interaction between a central metal ion and a ligand (e.g., phenazine). | The nitrogen atoms can coordinate with metal ions to form coordination polymers and MOFs. | researchgate.net |

| Host-Guest Interactions | Formation of complexes where one molecule (the host) encloses another (the guest). | The phenazine unit can be incorporated into larger host molecules or act as a guest itself. | acs.org |

Development of Next-Generation Organic Electronic and Sensor Devices with Phenazine Components

The unique electronic and optical properties of phenazines make them highly attractive candidates for next-generation organic electronic and sensor devices. researchgate.net Their rigid, planar structure facilitates intermolecular charge transport, while their redox activity and tunable energy levels are beneficial for a range of applications. mdpi.com